![molecular formula C17H14ClN3 B1242094 7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[(2-methylphenyl)methylideneamino]-4-quinolinamine is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Immune Response Modifiers
Imiquimod, a derivative of the quinolin-4-amine class, has shown to activate the immune system through localized induction of cytokines. This activation leads to immunoregulatory, antiviral, antiproliferative, and antitumor activities. It has been considered an innovative topical agent for treating various cutaneous diseases, such as genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).
Corrosion Inhibitors
Quinoline derivatives have been recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms through coordination bonding, highlighting their application in protecting metallic surfaces against corrosion. This property is particularly relevant in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).
Biological Significance of Mutagenic Heterocyclic Aromatic Amines
The formation of heterocyclic aromatic amines (HAAs) during the cooking of protein-rich foods and their potential mutagenic and carcinogenic effects have been studied. Despite their potent mutagenic activity, the actual impact on human health from dietary levels of HAAs, including quinoline derivatives, remains uncertain. This highlights the need for more research to understand their health implications fully (Stavric, 1994).
Antimicrobial and Antitumor Activities
Quinoline and its derivatives have been a focus of research due to their broad spectrum of antimicrobial and antitumor activities. These compounds have been used in the development of new chemotherapeutic agents, showcasing the therapeutic potential of quinoline nucleus in combating various ailments, especially cancer and malaria (Hussaini, 2016).
properties
Product Name |
7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H14ClN3/c1-12-4-2-3-5-13(12)11-20-21-16-8-9-19-17-10-14(18)6-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+ |
InChI Key |
NQAPTYPJVMULPE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
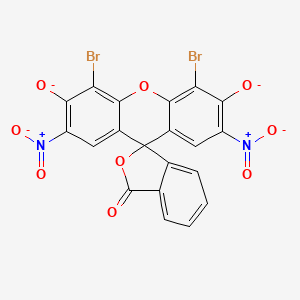
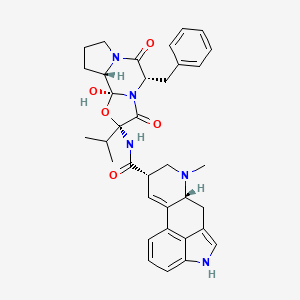
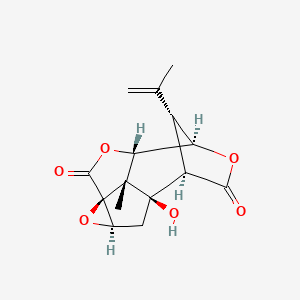

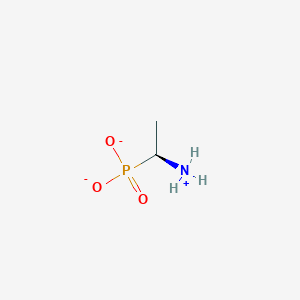
![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
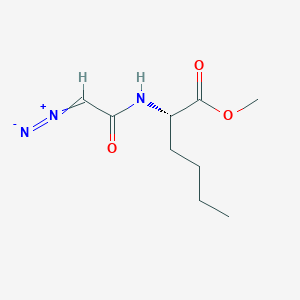
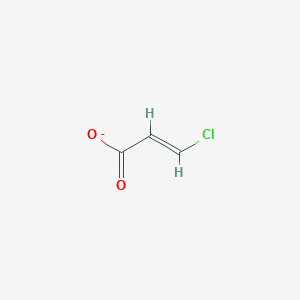

![7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1242029.png)

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)